N-methyl-N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine
Description
N-methyl-N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring
Properties
Molecular Formula |
C15H22N6 |
|---|---|
Molecular Weight |
286.38 g/mol |
IUPAC Name |
N-methyl-N-[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H22N6/c1-19(15-4-2-3-7-16-15)14-5-9-20(10-6-14)12-13-21-11-8-17-18-21/h2-4,7-8,11,14H,5-6,9-10,12-13H2,1H3 |
InChI Key |
XWUXDUVOHKHRDS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CCN2C=CN=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine typically involves multiple stepsThe piperidine and pyridine rings are then introduced through subsequent reactions involving nucleophilic substitution and reductive amination .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the CuAAC reaction and automated systems for purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole and piperidine rings
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-methyl-N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the piperidine and pyridine rings can interact with biological receptors. These interactions can modulate enzymatic activity, inhibit protein-protein interactions, or alter cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring and exhibit similar chemical reactivity and biological activity.
Piperidine derivatives: Compounds with the piperidine ring are commonly used in pharmaceuticals and agrochemicals.
Pyridine derivatives: These compounds are widely used in coordination chemistry and as building blocks in organic synthesis.
Uniqueness
N-methyl-N-{1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}pyridin-2-amine is unique due to the combination of the triazole, piperidine, and pyridine rings in a single molecule. This structural complexity allows for diverse chemical reactivity and a broad range of applications in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
